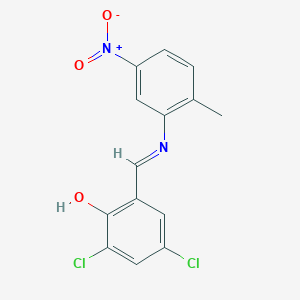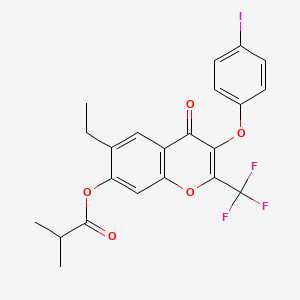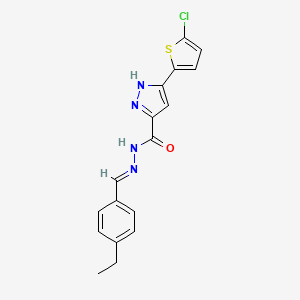
2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-phenol is a synthetic organic compound It is characterized by the presence of dichloro, nitro, and phenylimino groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-phenol typically involves multi-step organic reactions. One possible route could involve the nitration of a methyl-substituted phenylamine, followed by chlorination and subsequent condensation with a dichlorophenol derivative. The reaction conditions may include the use of strong acids or bases, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This may include the use of large reactors, continuous flow systems, and optimization of reaction conditions to maximize yield and purity. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenylimino group can be reduced to a phenylamine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of chlorine atoms could result in various substituted phenol derivatives.
Scientific Research Applications
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, including potential antimicrobial or anticancer properties.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-phenol would depend on its specific interactions with molecular targets. It may involve binding to enzymes or receptors, disrupting cellular processes, or generating reactive intermediates that affect biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-((2-methyl-phenylimino)-methyl)-phenol: Lacks the nitro group.
2,4-Dichloro-6-((5-nitro-phenylimino)-methyl)-phenol: Lacks the methyl group.
2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-benzene: Lacks the phenol group.
Uniqueness
The presence of both nitro and phenylimino groups in 2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-phenol may confer unique chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C14H10Cl2N2O3 |
|---|---|
Molecular Weight |
325.1 g/mol |
IUPAC Name |
2,4-dichloro-6-[(2-methyl-5-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-3-11(18(20)21)6-13(8)17-7-9-4-10(15)5-12(16)14(9)19/h2-7,19H,1H3 |
InChI Key |
ZYQVEESREGPKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11990685.png)
![methyl 4-[(E)-{[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl]benzoate](/img/structure/B11990693.png)
![3-(2-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990698.png)


![Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11990717.png)
![4-methyl-3-phenyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990718.png)
![Butyl 4-{[({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbothioyl]amino}benzoate](/img/structure/B11990723.png)
![ethyl 5-acetyl-2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11990729.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990742.png)

![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11990755.png)
